Structural Differentiation: Butyl Side Chain vs. Ethyl or Parent Indole
The target compound is distinguished by its C4 butyl alcohol side chain, which provides a longer, more flexible linker for chemical derivatization compared to the C2 ethyl alcohol chain of 2-(5-fluoro-1H-indol-3-yl)ethanol [1]. It also features a terminal hydroxyl group for functionalization, which is absent in the unsubstituted 5-fluoroindole . This structural difference directly impacts its utility as a synthetic intermediate.
| Evidence Dimension | Side Chain Length & Functional Group |
|---|---|
| Target Compound Data | 4-carbon alkyl chain with terminal primary alcohol |
| Comparator Or Baseline | 2-carbon alkyl chain with terminal alcohol (CAS 101349-12-6); No side chain (CAS 399-52-0) |
| Quantified Difference | +2 carbon atoms in linker length; presence of -OH group vs. none in 5-fluoroindole |
| Conditions | Chemical structure analysis |
Why This Matters
The specific side chain length and functional group are critical determinants of a building block's utility in synthesizing diverse compound libraries.
- [1] ChemicalBook. (n.d.). 2-(5-FLUORO-1H-INDOL-3-YL)ETHANOL (CAS 101349-12-6). Retrieved from https://www.chemicalbook.cn/ View Source
